molecular formula C10H11BrClNO B14074364 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14074364
M. Wt: 276.56 g/mol
InChI Key: LUNYFPCYFCOMAZ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromopropanone moiety can be reduced to form alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Amino-4-(methyl)phenyl)-3-bromopropan-2-one: Lacks the chloromethyl group, which may affect its reactivity and biological activity.

    1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties and reactivity.

Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both a chloromethyl and a bromopropanone moiety, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-9(14)3-7-1-2-8(6-12)10(13)4-7/h1-2,4H,3,5-6,13H2

InChI Key

LUNYFPCYFCOMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)CCl

Origin of Product

United States

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